![molecular formula C16H16FN3O2S2 B2751269 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173585-69-7](/img/structure/B2751269.png)

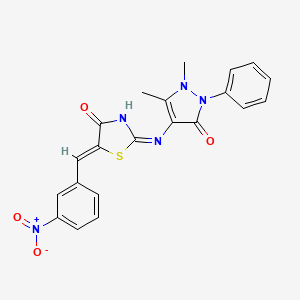

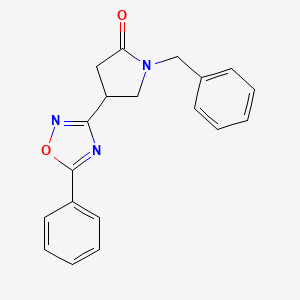

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a 4-fluoro-3-(2-methoxyethyl)benzyl group, and a 2,4-dimethylthiazole-5-carboxamide group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the benzo[d]thiazol-2(3H)-ylidene group might be formed through a condensation reaction, while the 2,4-dimethylthiazole-5-carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s aromaticity, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially introduce steric hindrance .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzo[d]thiazol-2(3H)-ylidene group might participate in electrophilic aromatic substitution reactions, while the 2,4-dimethylthiazole-5-carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might increase the compound’s aromaticity and stability, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially affect its solubility .Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Compound Development

Research has shown that thiazole and benzothiazole derivatives play a crucial role in the development of heterocyclic compounds with potential analgesic and anti-inflammatory activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant COX-2 inhibition, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Thiazole derivatives have been identified as promising agents for antimicrobial applications. A study synthesizing 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, showcasing significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential applications of similar compounds in addressing bacterial infections.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting properties. Experimental and theoretical studies have highlighted two benzothiazole derivatives' effectiveness against steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Hu et al., 2016).

Propriétés

IUPAC Name |

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXWBZWUNZOOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)